N-benzyl-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide
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Overview
Description
N-benzyl-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide is a synthetic organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-hydroxy-2H-chromen-2-one and benzylamine.
O-Acylation Reaction: The 7-hydroxy-2H-chromen-2-one undergoes an O-acylation reaction with benzylamine in the presence of a suitable catalyst, such as triethylamine, to form the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-benzyl-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe in biological imaging due to its chromen core.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. The chromen core of the compound can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to its therapeutic effects[4][4].
Comparison with Similar Compounds
Similar Compounds
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Another chromen derivative with similar structural features but different substituents.
N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide: A compound with a different core structure but similar functional groups.
Uniqueness
N-benzyl-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide is unique due to its specific combination of a benzyl group and a chromen core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H19NO4 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-benzyl-2-(2-oxo-4-phenylchromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C24H19NO4/c26-23(25-15-17-7-3-1-4-8-17)16-28-19-11-12-20-21(18-9-5-2-6-10-18)14-24(27)29-22(20)13-19/h1-14H,15-16H2,(H,25,26) |
InChI Key |
IVXQBVULOKJGPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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